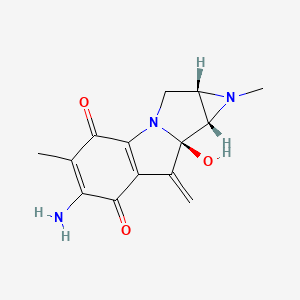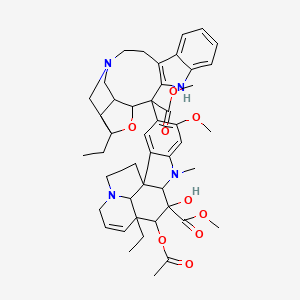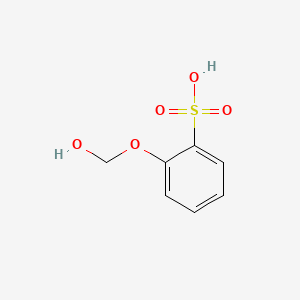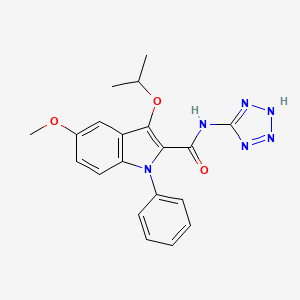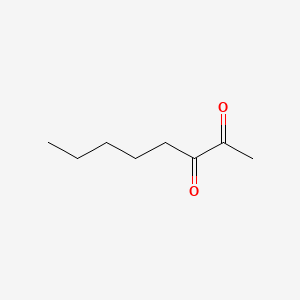
2,3-Octanedione
Vue d'ensemble
Description
2,3-Octanedione, also known as 2-ethylhexanal or 2-ethylhexanoic acid, is an organic compound with the molecular formula C8H16O2. It is a colorless liquid with a strong, pungent odor, and is soluble in water and alcohol. This compound is found in a variety of natural sources, including fruits, vegetables, and various grains, and is also used as a flavoring agent in food and beverages. It is also used in the production of pharmaceuticals, cosmetics, and other industrial products.
Applications De Recherche Scientifique
Synthesis and Flavor Application
2,3-Octanedione is synthesized through classical nitrosation and hydrolysis processes, as demonstrated in the study by He Xi-min (2007). This compound is characterized by its milk-like aroma, highlighting its potential use in flavoring applications in the food and fragrance industries (He Xi-min, 2007).
Metal Chelation Properties
T. Wenzel et al. (1985) explored the synthesis of metal chelates using a variant of this compound, specifically 2,2,7-trimethyl-3,5-octanedione. The study found that these metal complexes are volatile, thermally stable, and highly soluble in non-polar solvents, suggesting potential applications in metal plating and as fuel additives (Wenzel, Williams, Haltiwanger, & Sievers, 1985).
Aroma Compound Formation
Research by Sigrist, Manzardo, and Amadó (2003) investigated the formation of aroma compounds from 3-methyl-2,4-nonanedione under photooxidative conditions. This study identified this compound as one of the aroma compounds formed, suggesting potential implications for flavor and fragrance industries (Sigrist, Manzardo, & Amadó, 2003).
Palladium-Catalyzed Intramolecular Hydroalkylation
Qian, Pei, and Widenhoefer (2005) examined the palladium-catalyzed intramolecular hydroalkylation of 3-butenyl β-diketones, which resulted in the formation of 2,4-octanedione. This study contributes to the understanding of organic synthesis mechanisms and the development of new synthetic strategies (Qian, Pei, & Widenhoefer, 2005).
Kinetics of Iron(III) Complexation
A study by Blanco, Romero, and Verdu (1993) explored the complexation kinetics of iron(III) with 2,4-octanedione in aqueous solutions. The findings provide insights into the reaction mechanisms and potential applications in metal extraction processes (Blanco, Romero, & Verdu, 1993).
Mécanisme D'action
Target of Action
It is known that 2,3-octanedione is a medium-chain fatty acid that can be oxidized in the mitochondria .
Mode of Action
It is known that medium-chain fatty acids like this compound are oxidized in the mitochondria, producing energy through oxidative phosphorylation .
Biochemical Pathways
This compound is involved in the lipid oxidation pathway . It is derived from lipid oxidation and is responsible for oxidized fat flavor . The compound also plays a role in the formation of volatile compounds from water-soluble precursors as well as lipids .
Pharmacokinetics
As a medium-chain fatty acid, it is likely to be absorbed and metabolized in the liver, similar to other medium-chain fatty acids .
Result of Action
It has been found in warmed-over flavors such as beef and lamb, indicating that it may contribute to the flavor profile of these foods .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the formation of this compound is influenced by the conditions under which the meat is cooked
Analyse Biochimique
Biochemical Properties
2,3-Octanedione plays a significant role in biochemical reactions, particularly in the formation of volatile and odor compounds. It interacts with various enzymes and proteins, influencing their activity. For instance, this compound is involved in the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. This compound can also form Schiff bases with amino groups in proteins, affecting their structure and function .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modify proteins through the formation of adducts, leading to changes in protein function and cellular responses. This compound has also been reported to induce oxidative stress in cells, which can impact cell viability and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups in proteins and the nitrogen atoms in nucleic acids. This binding can lead to enzyme inhibition or activation, depending on the specific interaction. Additionally, this compound can alter gene expression by modifying transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light and oxygen. Long-term exposure to this compound has been shown to cause cumulative effects on cellular function, including increased oxidative stress and protein modification .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes. For example, high doses of this compound have been associated with toxic effects, including liver and kidney damage in animal studies. Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of various metabolites. These metabolic reactions can affect the levels of other metabolites in the cell, influencing metabolic flux and overall cellular metabolism. Additionally, this compound can interact with cofactors such as NADH and FADH2, further impacting metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and lipophilic nature. Additionally, specific transporters and binding proteins may facilitate its movement within the cell. The localization and accumulation of this compound can affect its activity and function, with higher concentrations potentially leading to more pronounced effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be found in various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The activity of this compound can vary depending on its subcellular location, with different effects observed in different compartments .
Propriétés
IUPAC Name |
octane-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-3-4-5-6-8(10)7(2)9/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBBNTFYSLADTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60207215 | |
| Record name | 2,3-Octanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60207215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear to yellow liquid; Fruity nutty aroma | |
| Record name | 2,3-Octanedione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031293 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 2,3-Octanedione | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2014/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
169.00 to 170.00 °C. @ 760.00 mm Hg | |
| Record name | 2,3-Octanedione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031293 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in non-polar solvents, Soluble (in ethanol) | |
| Record name | 2,3-Octanedione | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2014/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.905-0.915 | |
| Record name | 2,3-Octanedione | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2014/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
585-25-1 | |
| Record name | 2,3-Octanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=585-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Octanedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000585251 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-OCTANEDIONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7642 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Octanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60207215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octane-2,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.686 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-OCTANEDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/267Z8UAR9Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,3-Octanedione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031293 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the characteristic aroma associated with 2,3-Octanedione?
A1: this compound is often described as having a buttery, fatty, or "warmed-over" aroma. This compound significantly contributes to the aroma profiles of various foods, particularly cooked meats. [, , ]
Q2: How does this compound contribute to the flavor of cooked meat?
A2: this compound is formed during cooking through lipid oxidation and degradation, particularly of unsaturated fatty acids. Its presence is associated with both desirable cooked meat flavors and undesirable "warmed-over" flavors that develop upon storage. [, ]
Q3: Does cooking method impact the levels of this compound in meat?
A3: Yes, cooking methods significantly influence the formation of this compound. For instance, reverse searing beef steaks resulted in lower levels of this compound compared to conventional searing due to the limited Maillard reaction in the former. []
Q4: Can this compound be used to differentiate between meat products from animals raised on different diets?
A4: Research indicates that this compound can act as a biomarker for animal feeding practices. Lambs fed a pasture-based diet showed higher levels of this compound in their fat tissues compared to those fed a concentrate diet. [, , , , , ]
Q5: Are there other food sources where this compound plays a significant role in flavor?
A5: Besides meat, this compound contributes to the flavor profile of other foods. It is a key aroma compound in dried eel, contributing to its sweet and meaty flavor. Additionally, it's found in dried herbs and vegetables, potentially influencing their sensory characteristics. [, ]
Q6: How is this compound formed in food?
A6: this compound is primarily formed through the oxidation and degradation of lipids, particularly unsaturated fatty acids. This process is accelerated during cooking and storage, impacting the flavor and aroma of foods. [, , ]
Q7: Are there specific compounds that act as precursors to this compound formation?
A7: Research suggests that 3-methyl-2,4-nonanedione, a common aroma compound, can degrade under photooxidative conditions to form this compound, along with other volatile compounds. []
Q8: What factors influence the formation and degradation of this compound in food?
A8: Several factors can impact this compound levels, including storage conditions, processing methods (like drying, curing, or fermentation), and the presence of antioxidants. [, , ]
Q9: What analytical techniques are commonly used to identify and quantify this compound?
A9: Gas Chromatography-Mass Spectrometry (GC-MS) coupled with various extraction methods like Solid Phase Microextraction (SPME) or Dynamic Headspace (DHS) is widely used for the analysis of this compound in various matrices. [, , , , , ]
Q10: How can researchers ensure the accuracy and reliability of this compound measurements?
A10: Rigorous analytical method validation is crucial. This involves assessing parameters like accuracy, precision, specificity, linearity, and robustness of the chosen method to ensure reliable and reproducible data. [, ]
Q11: Are there any other applications of this compound beyond food science and medical diagnostics?
A13: this compound and its derivatives have been studied in the context of organic synthesis, particularly in reactions involving the Tafel Rearrangement for the formation of cyclic compounds. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



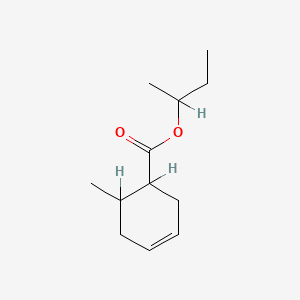
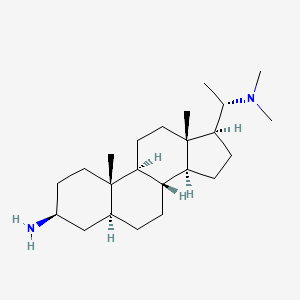


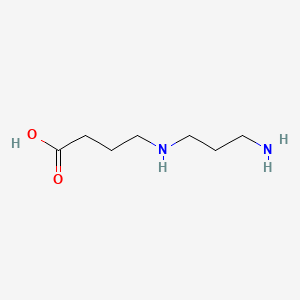
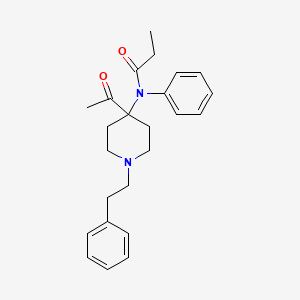

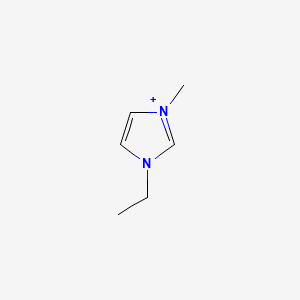
![(3R)-N-methoxy-1-azabicyclo[2.2.2]octane-3-carboximidoyl cyanide](/img/structure/B1214527.png)
